molecular formula C20H23ClF2N4O2S B1379122 Filanesib hydrochloride CAS No. 1385020-40-5

Filanesib hydrochloride

Cat. No. B1379122
CAS RN: 1385020-40-5
M. Wt: 456.9 g/mol
InChI Key: CTAIFVHCDONNPS-BDQAORGHSA-N
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Description

Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .


Molecular Structure Analysis

The molecular formula of Filanesib hydrochloride is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Filanesib hydrochloride include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Filanesib Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Oncology Multiple Myeloma Treatment: Filanesib hydrochloride, also known as ARRY-520, is primarily researched for its efficacy in treating multiple myeloma. It is a highly selective inhibitor of kinesin spindle proteins (KSP), which are essential for mitotic spindle formation and cell division. Clinical trials have shown that Filanesib can induce mitotic arrest and subsequent tumor cell death, demonstrating significant activity as a monotherapy in heavily pretreated multiple myeloma patients .

Combination Therapy Enhancing Chemotherapeutic Efficacy: In combination with other chemotherapeutic agents like bortezomib and dexamethasone, Filanesib has shown encouraging results in relapsed/refractory multiple myeloma. The combination aims to enhance the efficacy of standard treatments and improve patient outcomes .

Cardiovascular Diseases: Filanesib’s role in cardiovascular diseases has been mentioned, although specific details and study results are not readily available from the search results. This suggests an exploratory stage in research for these applications .

Hemic and Lymphatic Diseases: Similarly, Filanesib has been associated with potential applications in hemic and lymphatic diseases. The therapeutic mechanisms and clinical trial outcomes are areas for future research .

Other Diseases: The search results also allude to Filanesib’s exploration in other unspecified diseases. This broad category likely encompasses early-stage research or theoretical applications that have yet to be defined or studied in detail .

Synapse - Drug Targets, Indications, Patents Springer - First-in-human phase 1 study of filanesib Blood Journal - Filanesib Demonstrates Potent and Rapid Activity Wiley Online Library - Filanesib plus bortezomib and dexamethasone

Safety and Hazards

Filanesib hydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIFVHCDONNPS-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385020-40-5
Record name Filanesib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FILANESIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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